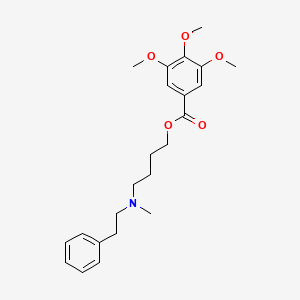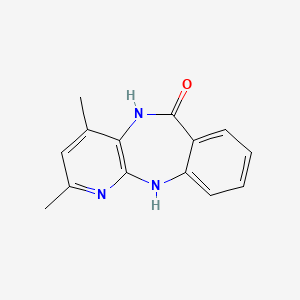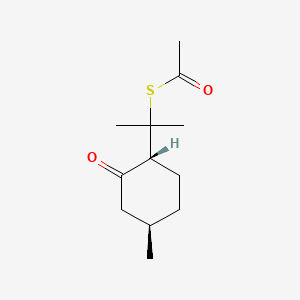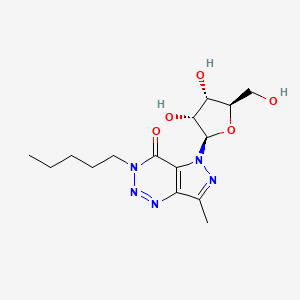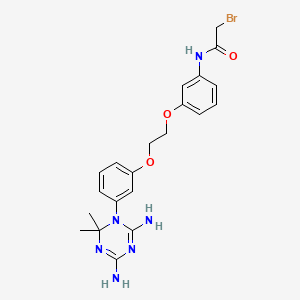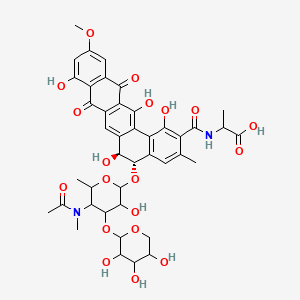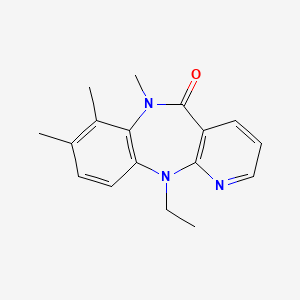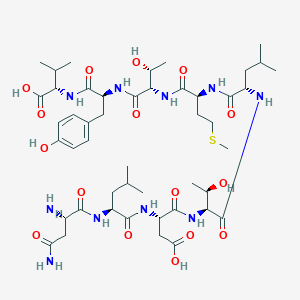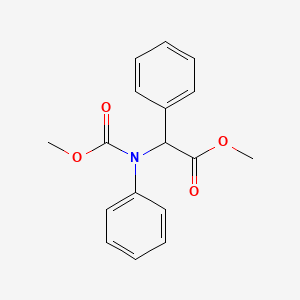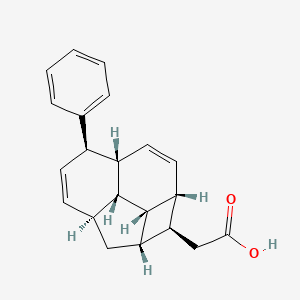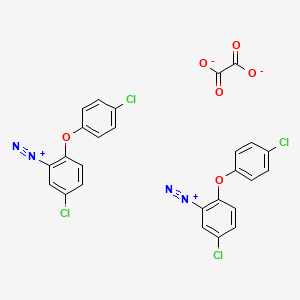
5-chloro-2-(4-chlorophenoxy)benzenediazonium;oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-2-(4-chlorophenoxy)benzenediazonium;oxalate is a diazonium salt that has garnered interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(4-chlorophenoxy)benzenediazonium;oxalate typically involves the diazotization of 5-chloro-2-(4-chlorophenoxy)aniline. This process is carried out by treating the aniline derivative with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid, at low temperatures to form the diazonium salt. The resulting diazonium salt is then reacted with oxalic acid to form the oxalate salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-chloro-2-(4-chlorophenoxy)benzenediazonium;oxalate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other substituents, such as halides, hydroxyl groups, or alkyl groups, through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols or aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., NaCl, KBr), hydroxides (e.g., NaOH), and alkylating agents.
Coupling Reactions: Phenols or aromatic amines are used as coupling partners, and the reactions are often conducted in alkaline or acidic conditions.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are used to convert the diazonium group to an amine.
Major Products Formed
Substitution Reactions: Products include halogenated, hydroxylated, or alkylated derivatives of the original compound.
Coupling Reactions: Azo compounds with vibrant colors, useful in dye and pigment industries.
Reduction Reactions: The corresponding aniline derivative.
Applications De Recherche Scientifique
5-chloro-2-(4-chlorophenoxy)benzenediazonium;oxalate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Materials Science: Employed in the preparation of advanced materials, such as polymers and nanomaterials, due to its ability to form stable azo linkages.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.
Mécanisme D'action
The mechanism of action of 5-chloro-2-(4-chlorophenoxy)benzenediazonium;oxalate involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can react with nucleophiles, leading to the formation of substitution or coupling products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-chloro-2-(4-chlorophenoxy)phenol: Similar in structure but lacks the diazonium group, making it less reactive in certain types of reactions.
2-Hydroxy-5-chlorobenzophenone: Contains a hydroxyl group instead of a diazonium group, leading to different reactivity and applications.
Uniqueness
5-chloro-2-(4-chlorophenoxy)benzenediazonium;oxalate is unique due to its diazonium group, which imparts high reactivity and versatility in chemical transformations. This makes it a valuable intermediate in organic synthesis and materials science, distinguishing it from similar compounds that lack the diazonium functionality .
Propriétés
Numéro CAS |
103369-18-2 |
|---|---|
Formule moléculaire |
C26H14Cl4N4O6 |
Poids moléculaire |
620.2 g/mol |
Nom IUPAC |
5-chloro-2-(4-chlorophenoxy)benzenediazonium;oxalate |
InChI |
InChI=1S/2C12H7Cl2N2O.C2H2O4/c2*13-8-1-4-10(5-2-8)17-12-6-3-9(14)7-11(12)16-15;3-1(4)2(5)6/h2*1-7H;(H,3,4)(H,5,6)/q2*+1;/p-2 |
Clé InChI |
TURZCABAJXINMG-UHFFFAOYSA-L |
SMILES canonique |
C1=CC(=CC=C1OC2=C(C=C(C=C2)Cl)[N+]#N)Cl.C1=CC(=CC=C1OC2=C(C=C(C=C2)Cl)[N+]#N)Cl.C(=O)(C(=O)[O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


